3-Chloro-5-methoxybenzofuran
Overview
Description
3-Chloro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, which consists of a benzene ring fused with a furan ring. This compound is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxybenzofuran typically involves the introduction of the chloro and methoxy substituents onto the benzofuran ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a precursor compound containing the necessary substituents can undergo cyclization in the presence of a catalyst to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxybenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups on the benzofuran ring.
Substitution: The chlorine atom at the 3-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Benzofuran derivatives, including 3-Chloro-5-methoxybenzofuran, have shown promise in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-5-methoxybenzofuran can be compared with other benzofuran derivatives to highlight its uniqueness:
3-Chlorobenzofuran: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methoxybenzofuran:
3,5-Dichlorobenzofuran: Contains two chlorine atoms, which can significantly alter its reactivity and biological effects
These comparisons illustrate how the presence and position of substituents on the benzofuran ring can influence the compound’s properties and applications.
Properties
IUPAC Name |
3-chloro-5-methoxy-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUZCOPISMJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504504 | |
Record name | 3-Chloro-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77440-96-1 | |
Record name | 3-Chloro-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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